3-bromo-1-methyl-1H-indazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1-methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-indazol-4-ol typically involves the bromination of 1-methyl-1H-indazole followed by hydroxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield the brominated product. Subsequent hydroxylation can be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-bromo-1-methyl-1H-indazol-4-one.
Reduction: Formation of 1-methyl-1H-indazol-4-ol.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-bromo-1-methyl-1H-indazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indazole: Lacks the bromine and hydroxyl groups, resulting in different chemical and biological properties.
3-bromo-1H-indazole: Lacks the methyl group, which can affect its reactivity and interactions.
1-methyl-1H-indazol-4-ol: Lacks the bromine atom, leading to different substitution patterns and biological activities.
Uniqueness
3-bromo-1-methyl-1H-indazol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
1781821-06-4 |
---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.